molecular formula C20H17FN4O2S B2763900 N-(3-fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251577-45-3

N-(3-fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2763900
CAS No.: 1251577-45-3
M. Wt: 396.44
InChI Key: SMTNKLPJBAWYBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a sulfonamide derivative featuring a fused [1,2,4]triazolo[4,3-a]pyridine core. This compound is distinguished by its dual N-substituents: a 3-fluorophenyl group and a 2-methylbenzyl moiety.

Properties

IUPAC Name

N-(3-fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c1-15-5-2-3-6-16(15)12-25(18-8-4-7-17(21)11-18)28(26,27)19-9-10-20-23-22-14-24(20)13-19/h2-11,13-14H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTNKLPJBAWYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C2=CC(=CC=C2)F)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of antimalarial drug development. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological potential.

  • Molecular Formula : C20H17FN4O2S
  • Molecular Weight : 396.4 g/mol
  • CAS Number : 1251577-45-3

Biological Activity Overview

This compound belongs to the class of [1,2,4]triazolo[4,3-a]pyridine sulfonamides, which have been investigated for various biological activities including antimalarial, antibacterial, and anti-inflammatory properties. The following sections detail specific activities and findings related to this compound.

Antimalarial Activity

Recent studies have focused on the antimalarial potential of [1,2,4]triazolo[4,3-a]pyridine derivatives.

In Vitro Studies

A study conducted by Karpina et al. (2020) synthesized a library of compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold and evaluated their activity against Plasmodium falciparum, the causative agent of malaria. The following table summarizes key findings:

Compound NameIC50 (µM)Mechanism of Action
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide2.24Inhibition of falcipain-2
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one4.98Inhibition of falcipain-2

These compounds were identified as promising candidates for further development due to their potent inhibitory effects on falcipain-2, a cysteine protease crucial for the malaria parasite's lifecycle.

The mechanism through which this compound exerts its antimalarial effects primarily involves the inhibition of falcipain-2. This enzyme is responsible for degrading human hemoglobin in the parasite's food vacuole during the trophozoite stage. Inhibition leads to starvation and death of the parasite.

Broader Pharmacological Activities

Beyond its antimalarial properties, compounds within this class have shown potential in other therapeutic areas:

  • Antibacterial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties.
  • CNS Activity : Certain triazolopyridines exhibit anxiolytic and antipsychotic effects.

Case Studies and Research Findings

Research has indicated that modifications to the triazolo[4,3-a]pyridine scaffold can enhance biological activity. For example:

  • Study on Structural Variations : A comparative study found that substituting different phenyl groups significantly affected both potency and selectivity for target enzymes.
  • In Vivo Studies : Preliminary animal studies have suggested that certain derivatives not only inhibit malaria effectively but also exhibit favorable pharmacokinetic profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Yield (%) Application/Notes Reference
Target Compound [1,2,4]Triazolo[4,3-a]pyridine-6-sulfonamide N-(3-fluorophenyl), N-(2-methylbenzyl) Not reported Not reported Inferred antimalarial potential
N-(3-Chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (6f) [1,2,4]Triazolo[4,3-a]pyridine-6-sulfonamide N-(3-chlorophenyl), 3-methyl 322.77 77 Antimalarial candidate; higher chlorine electronegativity may reduce metabolic stability vs. fluorine
N-(3-Chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8a) [1,2,4]Triazolo[4,3-a]pyridine-8-sulfonamide N-(3-chlorobenzyl), N-(3,5-difluorophenyl) 435.6 62 Antimalarial candidate; 8-sulfonamide position may alter target binding vs. 6-sulfonamide
6-Chloro-N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-sulfonamide Pyridine-3-sulfonamide N-(3-fluorophenyl)methyl, N-methyl, 6-chloro Not reported Not reported Simplified core lacks triazole ring; likely reduced target affinity
2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide [1,2,4]Triazolo[4,3-b]pyridazine 3-fluorophenyl, trifluoromethylphenyl Not reported Not reported Pyridazine core vs. pyridine; may influence solubility and kinase inhibition

Key Structural and Functional Insights:

Substituent Effects: Fluorine vs. Chlorine: The 3-fluorophenyl group in the target compound likely enhances metabolic stability compared to the 3-chlorophenyl group in 6f, as fluorine’s smaller size and lower polarizability reduce oxidative degradation . Benzyl vs.

Core Heterocycle Variations :

  • Triazolo[4,3-a]pyridine vs. Triazolo[4,3-b]pyridazine : The pyridazine core in introduces additional nitrogen atoms, which may alter hydrogen-bonding interactions with biological targets compared to the pyridine-based target compound .
  • Sulfonamide Position : The 6-sulfonamide position in the target compound and 6f contrasts with the 8-sulfonamide in 8a, which could affect binding orientation in enzyme active sites .

Synthetic Feasibility :

  • Analogs like 6f and 8a were synthesized via hydrazine cyclization (General Procedure C) and N-alkylation (General Procedure D), respectively, with yields of 77% and 62% . The target compound’s synthesis would likely require similar steps but with tailored starting materials.

Pharmacological and Physicochemical Considerations

  • Antimalarial Potential: Triazolopyridine sulfonamides (e.g., 6f and 8a) demonstrate antimalarial activity, suggesting the target compound may share this application. Fluorine substituents could further optimize pharmacokinetics .
  • Safety Profile : Early safety pharmacology data for related compounds (e.g., ) emphasize the need for rigorous off-target screening, particularly for cardiac and hepatic effects .

Q & A

Q. What are the optimal synthetic routes for N-(3-fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis of triazolopyridine sulfonamides typically follows cyclization of hydrazinylpyridine sulfonamide precursors with ortho-esters (e.g., methyl ortho-acetate) under reflux conditions. General Procedure C from [ ] involves:

Precursor preparation : Reacting substituted phenylhydrazines with chloropyridine sulfonamides.

Cyclization : Using methyl ortho-formate/acetic acid at 100–120°C for 6–8 hours.
Key parameters include stoichiometric ratios (1:1.25 precursor:ortho-ester), solvent (ethanol/acetic acid), and catalyst-free conditions. Yield optimization requires monitoring reaction completion via TLC and purification via recrystallization (e.g., ethanol/water mixtures).
Table 1 : Representative Conditions for Analogous Compounds

SubstituentOrtho-esterYield (%)m.p. (°C)
3-FluorophenylMethyl ortho-formate82184–186
3-MethylphenylMethyl ortho-acetate70164–166

Q. How is structural characterization performed for this compound, and what analytical discrepancies should be anticipated?

  • Methodological Answer :
  • 1H-NMR : Key signals include aromatic protons (δ 6.70–8.79 ppm), sulfonamide NH (δ 10.45–11.44 ppm), and methyl/methoxy groups (δ 2.20–3.66 ppm). Discrepancies in splitting patterns may arise from rotational isomerism in the sulfonamide group .
  • Elemental Analysis : Ensure deviations ≤0.3% for C/H/N/S. For example, a 3-fluorophenyl analog showed C: 46.29% (calc. 46.45%), indicating minor impurities .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with triazolopyridine cleavage.

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights can guide the design of analogs with enhanced antimalarial activity?

  • Methodological Answer :
  • Electron-Withdrawing Groups : Fluorine at the 3-position (as in 6a, []) enhances Plasmodium falciparum inhibition (IC50: 0.12 µM) compared to methyl groups (IC50: 0.45 µM).
  • Sulfonamide Linker : Bulky substituents (e.g., 2-methylbenzyl) may improve target binding but reduce solubility.
  • Validation : Use in vitro assays (e.g., SYBR Green I for parasite growth inhibition) and molecular docking against PfATP4 .

Q. How can contradictory data on metabolic stability be resolved for triazolopyridine sulfonamides?

  • Methodological Answer : Contradictions arise from assay conditions (e.g., liver microsomes vs. hepatocytes). Mitigation strategies:

Comparative Studies : Test stability in human vs. rodent microsomes (e.g., t1/2 in human: 45 min vs. rat: 22 min).

Prodrug Strategies : Modify sulfonamide to ester prodrugs (e.g., acetate derivatives) to enhance permeability .

LC-MS/MS Quantification : Use isotopically labeled internal standards to reduce variability .

Q. What computational approaches are effective in predicting off-target interactions for this compound class?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate binding to human carbonic anhydrase (off-target) vs. PfATP4 (target). For example, fluorine substituents reduce off-target affinity by 40% .
  • Pharmacophore Modeling : Align with triazolopyridine cores and sulfonamide H-bond acceptors to prioritize high-specificity analogs.
  • ADMET Prediction : Use SwissADME to flag CYP3A4 inhibition risks .

Data Contradiction Analysis

Q. Why do solubility measurements vary across studies, and how can this be addressed experimentally?

  • Methodological Answer : Variations arise from solvent polarity (DMSO vs. PBS) and aggregation. Solutions:

Dynamic Light Scattering (DLS) : Detect aggregates at >100 nm.

Co-solvent Systems : Use 10% DMSO/PBS for in vitro assays to maintain solubility without cytotoxicity .
Table 2 : Solubility of Analogous Compounds

SubstituentSolubility (µg/mL, PBS)
3-Fluorophenyl12.5 ± 1.2
4-Methoxyphenyl8.3 ± 0.9

Methodological Recommendations

  • Synthetic Optimization : Screen microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 150°C) .
  • Biological Assays : Pair in vitro antimalarial screens with cytotoxicity profiling (e.g., HepG2 cells) to establish selectivity indices .
  • Crystallography : Resolve rotational isomerism via single-crystal X-ray diffraction (e.g., CCDC deposition for structural validation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.